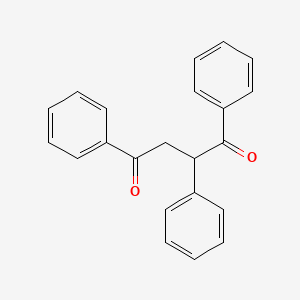

1,2,4-Triphenyl-1,4-butanedione

Vue d'ensemble

Description

1,2,4-Triphenyl-1,4-butanedione: is an organic compound with the molecular formula C22H18O2 and a molecular weight of 314.38 g/mol . It is characterized by the presence of three phenyl groups attached to a butanedione backbone. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,4-Triphenyl-1,4-butanedione can be synthesized through the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide . . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: The synthesis involves standard organic chemistry techniques, including condensation reactions and purification processes .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,4-Triphenyl-1,4-butanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the diketone groups to diols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Quinones.

Reduction: Diols.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

1,2,4-Triphenyl-1,4-butanedione has shown potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant activity against various cancer types. For instance, benzimidazolyl-containing derivatives have demonstrated effectiveness in treating colon cancer due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Anti-inflammatory Properties

Recent studies have identified this compound derivatives that act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). These compounds have been tested for their anti-inflammatory effects and show promise in reducing inflammation without the ulcerogenic side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

The compound serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in the formation of various derivatives through reactions such as aldol condensation and Michael addition. For example, its derivatives can be synthesized using α-diphenylallyl alcohol and benzaldehyde under specific conditions to yield products with diverse functional groups .

Mechanistic Studies

Research involving the reaction mechanisms of this compound has provided insights into its behavior under various conditions. Studies have demonstrated its ability to form homoenolate ions during base-induced reactions, which are crucial intermediates in synthetic pathways .

Material Science

Photophysical Properties

The photophysical properties of this compound have been explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light upon excitation makes it a candidate for use in display technologies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor efficacy of a series of this compound derivatives on colon cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study concluded that these compounds could serve as lead candidates for further development into therapeutic agents against colon cancer.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on the anti-inflammatory properties of this compound derivatives, researchers found that specific compounds exhibited selective inhibition of COX-2 over COX-1. This selectivity is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with traditional NSAIDs. The findings suggest potential clinical applications for these derivatives in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 1,2,4-Triphenyl-1,4-butanedione involves its interaction with various molecular targets:

Enzymes: The compound can act as an inhibitor or substrate for certain enzymes, affecting their activity.

Comparaison Avec Des Composés Similaires

1,2-Diphenyl-1,2-ethanedione: Similar structure but with two phenyl groups.

1,3-Diphenyl-1,3-propanedione: Similar structure but with a different carbon chain length.

1,2,4-Triphenyl-1,4-pentanedione: Similar structure but with an additional carbon in the backbone.

Uniqueness: 1,2,4-Triphenyl-1,4-butanedione is unique due to its specific arrangement of phenyl groups and the butanedione backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and synthetic processes .

Activité Biologique

1,2,4-Triphenyl-1,4-butanedione (also known as benzil) is an organic compound with the molecular formula CHO. This diketone is characterized by three phenyl groups attached to a butanedione backbone, which contributes to its unique reactivity and biological properties. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The structure of this compound consists of:

- Three phenyl groups : These aromatic rings enhance the compound's lipophilicity and ability to interact with various biological targets.

- Two carbonyl groups (C=O) : These functional groups are crucial for the compound's reactivity as they can participate in nucleophilic attack and form covalent bonds with biomolecules.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Properties

Studies have shown that this compound may influence cellular processes related to cancer. For example:

- It has been reported to induce apoptosis in various cancer cell lines by altering cell signaling pathways. This effect may be attributed to its ability to form covalent bonds with proteins involved in cell proliferation and survival .

- In vitro studies demonstrated that treatment with this compound led to increased rates of apoptosis in human cancer cells compared to untreated controls.

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties:

- It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways .

- Research suggests that it can reduce inflammation in animal models of inflammatory diseases, although specific mechanisms remain to be fully elucidated.

3. Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of this compound:

- It has been shown to improve cell survival rates in neurotoxic conditions, suggesting potential applications in neurodegenerative diseases .

- The compound may protect neuronal cells from oxidative stress by enhancing antioxidant defenses.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- As an electrophile, it can react with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the formation of covalent bonds that modify the function or activity of these biomolecules.

- The compound's ability to cross-link proteins may stabilize their structures and influence protein-protein interactions critical for cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Propriétés

IUPAC Name |

1,2,4-triphenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(24)19-14-8-3-9-15-19/h1-15,20H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJIUKWJBHQMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884072 | |

| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-01-4 | |

| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanedione, 1,2,4-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.